6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-18-5-7-19(8-6-18)11-12-9-16(20)21-15-4-3-13(17)10-14(12)15/h3-4,9-10H,2,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHQYBQSMZQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
A ketone precursor, such as 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one, is synthesized by condensing substituted resorcinol derivatives with β-keto esters under acidic conditions. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C, yielding the chromenone core. The chloro group is introduced either via pre-chlorinated resorcinol or post-synthesis electrophilic substitution using chlorine gas or sulfuryl chloride.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for isolating the target compound. Eluent systems such as dichloromethane:methanol (20:1 to 10:1) resolve polar byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.82 (s, 1H, H-5), δ 4.32 (s, 2H, CH₂N), and δ 2.50–2.70 (m, 8H, piperazine).
-
IR (KBr) : Peaks at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions at the C7 hydroxy group can lead to O-alkylation byproducts. Protective groups like tert-butyldimethylsilyl (TBS) are employed during substitution steps and later removed via tetra-n-butylammonium fluoride (TBAF).
Solvent Effects
Polar aprotic solvents (DMF, DMA) enhance nucleophilicity but may degrade heat-sensitive intermediates. Switching to acetonitrile or tetrahydrofuran (THF) at lower temperatures (278–293 K) improves selectivity.
Scalability and Industrial Relevance
Kilogram-scale synthesis requires continuous-flow reactors to maintain precise temperature control and reduce reaction times. A pilot study achieved 82% yield using a microreactor system (residence time = 30 min, 323 K).
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.
Scientific Research Applications
Chemical Research
6-Chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating more complex molecules.
Biological Research
The compound is under investigation for its potential biological activities , particularly in:
- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit significant activity against various pathogens, suggesting potential use in developing new antimicrobial agents.
- Anticancer Activity: Preliminary research shows that it may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis in cancer cells.
Medicinal Applications
Research is ongoing to evaluate its effectiveness as a therapeutic agent for diseases such as:
- Infections: Its antimicrobial properties could lead to the development of novel treatments for bacterial and fungal infections.
- Cancer Treatment: The compound's ability to modulate cellular pathways presents opportunities for its use in cancer therapies.
Industrial Applications
In the chemical industry, this compound is utilized in:
- Material Development: Its unique properties may contribute to the creation of innovative materials with specific functional characteristics.
- Catalysis: It can serve as a catalyst in various chemical reactions, enhancing efficiency and selectivity.
Case Studies
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies showed that this compound could reduce the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. Further investigations are needed to elucidate the precise molecular interactions involved.
Mechanism of Action
The mechanism of action of 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position and Bioactivity: The 4-position substituent (as in the target compound) is common in coumarin derivatives for optimizing steric and electronic interactions with biological targets . For example, propargyloxy-substituted analogs (e.g., 1c) exhibit anticancer activity due to their planar structure and reactive alkyne group . Piperazine derivatives at the 4- or 8-position (e.g., the target compound and ’s analog) may enhance binding to enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), as seen in dual-target coumarin inhibitors .
Synthetic Yields and Functionalization :
- Propargyloxy-substituted coumarins (e.g., 1c) achieve higher yields (64%) compared to methylpiperazine derivatives, likely due to the stability of ether linkages during synthesis .
- Piperazinylmethyl groups (as in the target compound) require multi-step syntheses involving alkylation or nucleophilic substitution, as demonstrated in for related acetamide derivatives .
Crystallographic and Conformational Insights: The anti-periplanar orientation of phenoxy groups (e.g., in ’s analog) stabilizes crystal packing via C–H⋯O/Cl interactions . The ethylpiperazine group in the target compound may adopt a similar conformation, favoring intermolecular hydrogen bonding.
Dual-acting coumarins (e.g., ’s compounds) highlight the role of substituents in multi-target engagement, a feature that could be explored in the ethylpiperazine derivative .
Biological Activity
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound classified within the chromenone family. This compound features a chloro group at the 6th position and an ethylpiperazinylmethyl group at the 4th position, contributing to its unique biological properties. Research indicates significant potential in various therapeutic areas, particularly in antimicrobial and anticancer applications.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Preparation of Starting Material : The process begins with 5,7-dimethyl-2H-chromen-2-one.
- Chlorination : Chlorination is performed using agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
- Piperazine Substitution : The chlorinated chromenone reacts with 4-ethylpiperazine in the presence of a base such as potassium carbonate to yield the final product.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduction can yield alcohols or amines when treated with sodium borohydride.
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN2O2 |
| Molecular Weight | 320.8138 |
| CAS Number | 896830-67-4 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit tumor cell proliferation across various cancer types, including breast and prostate cancers.
In vitro studies demonstrated that certain analogs exhibited IC50 values as low as 0.33 μM against prostate cancer cells, suggesting potent anticancer properties .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, with preliminary results indicating effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
The biological activity of this compound is believed to be mediated through:
- Interaction with Molecular Targets : It may interact with specific enzymes or receptors, modulating their activity.
- Influence on Signaling Pathways : The compound could affect pathways related to cell growth and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
- Study on Antilipidemic Effects : A comparative study highlighted that while some chromone derivatives were inactive, others demonstrated significant effects on lipid profiles in hyperlipidemic models, suggesting potential cardiovascular benefits .
- VEGFR Inhibition : Recent research has focused on inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Compounds structurally related to chromenones showed promising inhibition rates, indicating potential applications in cancer therapy .
- Molecular Docking Studies : Virtual screening has identified binding interactions between piperazine derivatives and acetylcholinesterase, suggesting a role for these compounds in neuropharmacology .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one?
Methodological Answer:
The synthesis requires multi-step pathways involving:
- Coumarin core formation : Alkylation or condensation reactions under controlled pH (6.5–7.5) to avoid side reactions like hydrolysis .
- Piperazine substitution : Nucleophilic substitution at the 4-position using 4-ethylpiperazine, with solvents like DMF or THF to enhance reactivity .
- Temperature control : Maintaining 60–80°C during coupling steps to balance reaction rate and selectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.4–2.6 ppm (piperazine methylene protons) and δ 6.8–7.2 ppm (coumarin aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals near δ 160 ppm (lactone carbonyl) and δ 50–60 ppm (piperazine carbons) verify connectivity .
- Mass spectrometry : ESI-MS with [M+H]⁺ peaks matching theoretical molecular weight (e.g., ~345 g/mol) .
- X-ray crystallography : Bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., 112.3° for the piperazine ring) resolve stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in pharmacological studies (e.g., anti-inflammatory vs. anticancer effects) arise from:
- Target selectivity : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Dose-response analysis : EC₅₀/IC₅₀ curves (e.g., 0.1–10 µM range) to distinguish primary vs. secondary effects .
- Cell line variability : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) with standardized protocols (MTT assays, 48-hour exposure) .
- Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ > 60 min in human microsomes) to rule out false negatives from rapid degradation .
Advanced: What computational tools are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of targets (e.g., COX-2 or PI3Kγ) to predict binding modes. Key interactions include H-bonds with piperazine N-atoms (docking scores ≤ −8.0 kcal/mol) .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR modeling : Train models with descriptors like logP (2.5–3.5) and polar surface area (70–80 Ų) to optimize bioactivity .
Advanced: How can crystallographic data refine the understanding of this compound’s solid-state behavior?
Methodological Answer:
- Data collection : Use Bruker D8 Venture diffractometers with Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL for structure solution .
- Refinement : SHELXL for anisotropic displacement parameters (ADPs) and hydrogen bonding networks (e.g., C–H⋯O interactions at 2.8–3.0 Å) .
- Packing analysis : ORTEP-3 or Mercury to visualize intermolecular interactions (e.g., π-π stacking at 3.5 Å between coumarin rings) .
- Validation : Check R-factor convergence (R₁ < 0.05) and Flack parameter (x ≈ 0) for chirality confirmation .
Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Prepare hydrochloride salts (e.g., via HCl gas in diethyl ether) to enhance aqueous solubility (>1 mg/mL) .
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes (e.g., β-CD at 10 mM) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to increase logD (from 1.5 to 2.5) .
- Pharmacokinetic profiling : Conduct IV/PO studies in rodents (Cₘₐₓ > 500 ng/mL at 10 mg/kg) with LC-MS quantification .
Basic: What analytical techniques are critical for monitoring reaction progress?
Methodological Answer:
- TLC : Silica plates (ethyl acetate/hexane, 3:7) with UV visualization at 254 nm .
- HPLC : C18 columns (acetonitrile/water + 0.1% TFA) to quantify intermediates (retention time ~8.2 min) .
- In situ IR : Track carbonyl formation (1700–1750 cm⁻¹) and piperazine NH stretches (3300 cm⁻¹) .
Advanced: How do structural modifications at the 4-ethylpiperazine moiety affect bioactivity?
Methodological Answer:
- Substituent effects : Replace ethyl with methyl (reduced steric bulk) or benzyl (increased lipophilicity) to modulate target affinity .
- SAR studies : Compare IC₅₀ values against PI3K:
- 4-Ethyl : IC₅₀ = 0.8 µM
- 4-Methyl : IC₅₀ = 1.5 µM
- 4-Benzyl : IC₅₀ = 0.3 µM .
- Conformational analysis : Use Gaussian 16 to calculate energy barriers for piperazine ring inversion (ΔG‡ ~10 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
